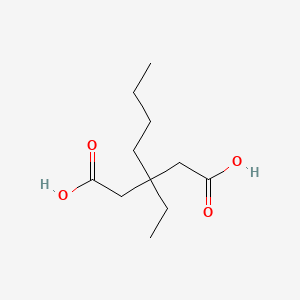
3-Butyl-3-ethylpentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3-ethylpentanedioic acid is an organic compound belonging to the class of dicarboxylic acids It features a pentane backbone with butyl and ethyl substituents at the third carbon, and carboxylic acid groups at the first and fifth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-3-ethylpentanedioic acid can be achieved through several methods. One common approach involves the alkylation of a suitable malonic ester derivative, followed by hydrolysis and decarboxylation. The reaction typically proceeds as follows:
Alkylation: The malonic ester is treated with butyl and ethyl halides in the presence of a strong base such as sodium ethoxide.
Hydrolysis: The resulting diester is then hydrolyzed using aqueous acid to yield the corresponding dicarboxylic acid.
Decarboxylation: Finally, the dicarboxylic acid undergoes thermal decarboxylation to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-3-ethylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-Butyl-3-ethylpentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-butyl-3-ethylpentanedioic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
- 3-Methyl-3-ethylpentanedioic acid
- 3-Butyl-3-methylpentanedioic acid
- 3-Propyl-3-ethylpentanedioic acid
Comparison: 3-Butyl-3-ethylpentanedioic acid is unique due to its specific substituents, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting points, and reactivity patterns, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
5395-61-9 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-butyl-3-ethylpentanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-3-5-6-11(4-2,7-9(12)13)8-10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
RJXLYYKVMAEUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


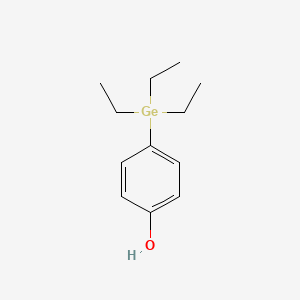

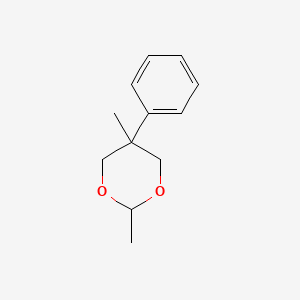
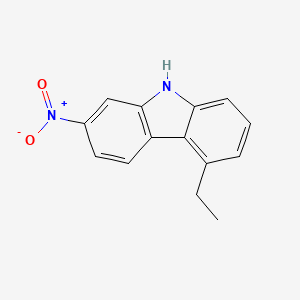
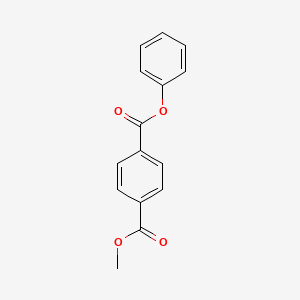
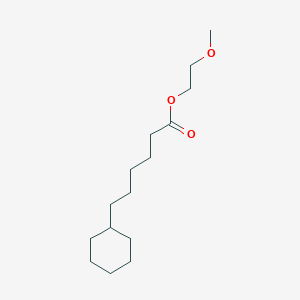
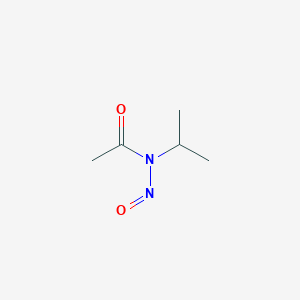
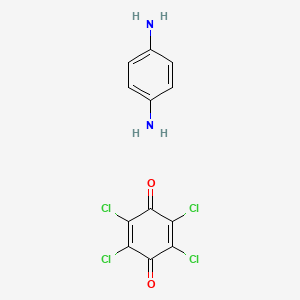
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
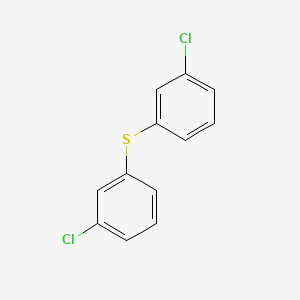

![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
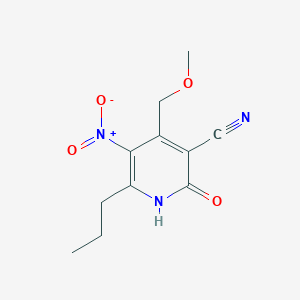
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
